1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid
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Description
This compound, also known as Boc-1-aminocyclobutane-1-carboxylic Acid, is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities. It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .
Synthesis Analysis
The synthesis of N-Boc-1-aminocyclobutanecarboxylic acid can be achieved from Di-tert-butyl dicarbonate and 1-Aminocyclobutanecarboxylic acid . Furthermore, it has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular weight of this compound is 259.26 . The IUPAC name is 1-((tert-butoxycarbonyl)amino)cyclobutane-1,3-dicarboxylic acid . The InChI code is 1S/C11H17NO6/c1-10(2,3)18-9(17)12-11(8(15)16)4-6(5-11)7(13)14/h6H,4-5H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) .Chemical Reactions Analysis
The compound is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Safety and Hazards
Future Directions
The compound’s applicability can be expanded by preparing a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-11(8(15)16)4-6(5-11)7(13)14/h6H,4-5H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMUHTKXSDCIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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